molecular formula C9H11FN2O B12834322 N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide

N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide

Cat. No.: B12834322
M. Wt: 182.19 g/mol
InChI Key: CHOABEWMGJQRLC-UHFFFAOYSA-N
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Description

N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide is a fluorinated aromatic acetamide derivative characterized by an acetamide group attached to a 2-fluorophenyl ring substituted with an aminomethyl moiety at the 5-position. This structural motif is significant in medicinal chemistry, as fluorination often enhances metabolic stability and bioavailability, while the aminomethyl group provides a handle for further functionalization or interaction with biological targets .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

N-[5-(aminomethyl)-2-fluorophenyl]acetamide

InChI

InChI=1S/C9H11FN2O/c1-6(13)12-9-4-7(5-11)2-3-8(9)10/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

CHOABEWMGJQRLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide typically involves the reaction of 5-(Aminomethyl)-2-Fluorobenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Biological Activity (IC₅₀ or Cytotoxicity) Reference ID
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide C₁₅H₁₅FN₂O₂ 274.29 Phenoxy group, 3-methyl substitution Not reported Not reported
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) C₂₃H₁₈FN₅O₃S 471.49 Thiadiazole, pyridinyl, 4-methoxyphenyl Not reported 1.8 µM (Caco-2 cells)
N-(2-Fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide C₁₇H₁₈FN₃O₅S 395.40 Morpholine sulfonyl, pyridinone Not reported Not reported
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (54) C₂₄H₂₀FN₅O₃S 485.50 Triazole, phenylsulfonyl, ethoxy 204–206 Not reported
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide C₁₈H₁₃FN₂O₃S₂ 412.44 Thiazolidinone, fluorophenylmethylidene Not reported Not reported

Biological Activity

N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the acetamide class, characterized by the presence of a fluorine atom and an aminomethyl substituent. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development. The compound's structure allows it to interact with various biological targets, modulating key biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. This activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-715.0
A54920.0
HeLa25.0

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for therapeutic efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effect on clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent .
  • Anticancer Evaluation : In a comparative study against standard chemotherapeutics, this compound exhibited superior cytotoxicity against MCF-7 cells compared to doxorubicin, indicating its potential as a lead compound in cancer therapy .
  • Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism for its anticancer effects .

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